molecular formula C13H13N5OS2 B2670809 4-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1448129-78-9

4-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2670809
CAS No.: 1448129-78-9
M. Wt: 319.4
InChI Key: ZBMNRHINCBNUAR-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule designed for chemical biology and drug discovery research. Its structure incorporates multiple privileged heterocyclic scaffolds, including a 1,2,3-thiadiazole and a thiophene-pyrazole group, which are frequently associated with diverse pharmacological activities. Compounds featuring the 1,2,3-thiadiazole core have been extensively investigated and demonstrate a broad spectrum of biological properties, such as antiviral and anticancer activities . The molecular architecture of this compound suggests potential as a scaffold for developing type II kinase inhibitors, a class known to target proteins like c-Met by extending into hydrophobic back pockets and demonstrating activity against various mutant forms . Furthermore, hybrid structures combining thiophene with other heterocycles like pyrazole have shown remarkable, specific biological activity in preliminary studies, including significant inhibition of viral replication strands at low concentrations . This molecule is provided For Research Use Only and is intended solely for scientific investigation in vitro, offering a valuable tool for researchers exploring new therapeutic agents in oncology and virology.

Properties

IUPAC Name

4-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS2/c1-9-12(21-17-15-9)13(19)14-5-7-18-6-4-10(16-18)11-3-2-8-20-11/h2-4,6,8H,5,7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMNRHINCBNUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiophene ring, a pyrazole moiety, and a thiadiazole scaffold, which together contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC13H13N5OS2
Molecular Weight319.4 g/mol
CAS Number1448129-78-9

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following sections detail its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and pyrazole moieties exhibit significant antimicrobial effects. The mechanism of action typically involves the inhibition of folic acid synthesis in bacteria, similar to sulfonamides, which target bacterial dihydropteroate synthase. This inhibition leads to bacterial cell death .

Key Findings:

  • Broad-Spectrum Activity : The compound demonstrates activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antibacterial agent.
  • Synergistic Effects : When combined with other antimicrobial agents, there is potential for enhanced efficacy due to synergistic effects .

Anticancer Activity

The anticancer properties of this compound are notable. Studies have shown that derivatives of thiadiazole can inhibit cancer cell proliferation through various mechanisms.

Case Studies:

  • In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including breast (MCF7), colon (HT-29), and leukemia cell lines (HL60). For instance, certain derivatives exhibited IC50 values ranging from 0.15 to 12 μM against various tumor cells .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and disruption of tubulin polymerization, which is crucial for cancer cell division .

Comparative Efficacy Table:

CompoundCell LineIC50 Value (µM)
Compound AMCF7 (breast cancer)15.6
Compound BHT-29 (colon cancer)12
Compound CHL60 (leukemia)0.15

Anti-inflammatory Activity

Emerging research suggests that pyrazole derivatives can also exhibit anti-inflammatory properties. These compounds may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines.

Mechanisms:

  • Cytokine Inhibition : Some studies have indicated that these compounds can reduce the production of TNF-alpha and IL-6 in macrophages, which are key mediators in inflammatory responses .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds, including 4-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide, exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, some synthesized derivatives demonstrated significant activity against breast cancer cells, exhibiting lower IC50 values compared to standard treatments like cisplatin .

Antibacterial Properties

The compound's structural features allow it to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. This mechanism leads to effective inhibition of bacterial growth. Studies have shown that similar thiadiazole derivatives possess antibacterial activity against a range of pathogens, suggesting that this compound may also exhibit this property .

Anti-inflammatory Effects

Thiadiazole derivatives have been studied for their anti-inflammatory properties. Compounds similar to this compound have shown efficacy in reducing inflammation in various models. This suggests potential applications in treating inflammatory diseases .

Antiviral Activity

Emerging research highlights the antiviral potential of thiadiazole derivatives. The unique interactions facilitated by the compound's structure may contribute to inhibiting viral replication mechanisms. Preliminary studies suggest that compounds with similar frameworks can exhibit antiviral properties against certain viral pathogens .

Case Studies and Research Findings

StudyFindingsApplications
Anticancer Evaluation Compounds derived from 1,3,4-thiadiazoles showed significant cytotoxicity against multiple cancer cell lines (IC50 < 10 μM).Potential development of new anticancer drugs.
Antibacterial Testing Thiadiazole derivatives demonstrated inhibition against Gram-positive and Gram-negative bacteria in vitro.Development of novel antibacterial agents.
Anti-inflammatory Research Certain derivatives reduced inflammation markers in animal models significantly compared to controls.Possible therapeutic agents for inflammatory diseases.
Antiviral Studies Some compounds exhibited inhibitory effects on viral replication in cell cultures.Exploration as antiviral therapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Notable Properties Reference
4-methyl-N-[1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl]-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole Pyrazole with 4-methylbenzyl group N/A N/A Synthetic intermediate
4-Methyl-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-... 1,2,3-Thiadiazole Pyrazole with trifluoromethyl and oxadiazole groups N/A N/A Metabolic stability; receptor binding
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole Chlorine, phenyl, and cyano groups 68 133–135 Crystallinity; moderate yield
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide Pyrazole-thiadiazine hybrid Chlorophenyl-thiadiazine and diphenylpyrazole 84 N/A High yield; antimicrobial potential
Key Observations:
  • Thiophene vs.
  • Linker Flexibility : The ethyl chain in the target compound introduces conformational flexibility, unlike rigid linkers in oxadiazole-bearing analogs (e.g., compound 33 in ), which could affect binding kinetics.
  • Heterocyclic Synergy : The combination of thiadiazole (electron-deficient) and thiophene (electron-rich) may create unique electronic profiles, differentiating it from pyrazole-thiadiazine hybrids (e.g., 6d in ).
Yield Considerations:
  • Yields for analogous pyrazole carboxamides range from 62% to 84% (Table 1). The target compound’s yield would depend on steric hindrance from the ethyl-thiophene substituent.

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Thiadiazole and pyrazole moieties are resistant to oxidative metabolism, contrasting with oxadiazole-bearing compounds (e.g., ), which may undergo ring-opening.
  • Solubility: The thiophene group may reduce aqueous solubility compared to polar substituents (e.g., cyano groups in 3a ), necessitating formulation optimization.

Challenges and Opportunities

  • Synthetic Complexity : The ethyl-pyrazole-thiophene linkage requires precise regiochemical control, increasing synthesis difficulty compared to simpler analogs .
  • Unexplored Bioactivity : While structural analogs show antimicrobial and receptor-binding activities, the target compound’s specific pharmacological profile remains to be validated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide?

  • Methodology :

  • Step 1 : Prepare the pyrazole-thiophene moiety via condensation of thiophene-2-carbaldehyde with hydrazine derivatives under reflux in ethanol, followed by alkylation with 2-chloroethylamine to introduce the ethyl linker .
  • Step 2 : Synthesize the 1,2,3-thiadiazole-5-carboxamide core by reacting 5-carboxy-1,2,3-thiadiazole with thionyl chloride to form the acyl chloride, then coupling with the pyrazole-ethylamine intermediate in dry dichloromethane using triethylamine as a base .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Spectroscopic Techniques :

  • ¹H/¹³C NMR : Analyze proton environments (e.g., thiophene protons at δ 7.2–7.4 ppm, pyrazole NH at δ 8.1 ppm) and carbon signals (thiadiazole C=O at ~165 ppm) .
  • IR Spectroscopy : Confirm key functional groups (e.g., thiadiazole C=N stretch at 1600 cm⁻¹, carboxamide N–H bend at 3300 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 349.2) .
    • Elemental Analysis : Match calculated and observed C, H, N, S percentages (±0.3%) .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Modify Substituents : Replace the 4-methyl group on the thiadiazole with halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., CF₃) to assess electronic effects on bioactivity .
  • Vary Heterocycles : Substitute the thiophene ring with furan or pyridine analogs to evaluate aromatic stacking interactions .
  • Biological Assays : Test derivatives for antimicrobial activity (MIC against S. aureus and E. coli) or anticancer potential (IC₅₀ in MCF-7 cells) using standardized protocols .

Q. How can contradictions in reaction yields or bioactivity data across studies be resolved?

  • Root Cause Analysis :

  • Synthetic Variability : Compare solvent systems (e.g., DMF vs. acetonitrile) and catalysts (K₂CO₃ vs. Et₃N) used in thiadiazole cyclization; optimize for reproducibility .
  • Bioassay Conditions : Standardize cell lines, incubation times, and positive controls (e.g., ciprofloxacin for antimicrobial tests) to minimize inter-lab variability .
    • Validation Experiments :
  • Replicate key syntheses using identical conditions.
  • Perform dose-response curves in triplicate for biological assays .

Q. What computational approaches predict the compound’s reactivity or binding modes?

  • Quantum Chemical Calculations :

  • Use DFT (B3LYP/6-31G*) to model thiadiazole ring polarization and nucleophilic attack sites .
    • Molecular Docking :
  • Simulate binding to target proteins (e.g., COX-2 or bacterial FabH) using AutoDock Vina. Prioritize poses with hydrogen bonds between the carboxamide and Arg120/His155 residues .
    • MD Simulations :
  • Assess stability of ligand-protein complexes (100 ns simulations in GROMACS) to identify critical binding interactions .

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